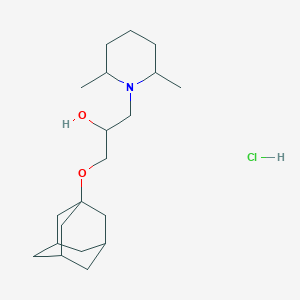
1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a synthetic compound known for its unique structure, which combines an adamantane moiety with a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with adamantanol and 2,6-dimethylpiperidine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.
Substitution: The adamantane and piperidine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a neuroprotective agent.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
- Explored as a candidate for drug development due to its ability to cross the blood-brain barrier.
Industry:
- Used in the development of novel materials with specific properties.
- Studied for its potential in the creation of advanced polymers and coatings.
Molecular Targets and Pathways:
- The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity.
- It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
- The piperidine ring may interact with various enzymes, altering their activity and leading to neuroprotective effects.
相似化合物的比较
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Uniqueness:
- The combination of the adamantane moiety with a piperidine ring in 1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE provides unique structural and functional properties.
- Its ability to cross the blood-brain barrier and interact with specific molecular targets makes it a promising candidate for drug development.
属性
IUPAC Name |
1-(1-adamantyloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-14-4-3-5-15(2)21(14)12-19(22)13-23-20-9-16-6-17(10-20)8-18(7-16)11-20;/h14-19,22H,3-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZISDMAXOTFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2483737.png)
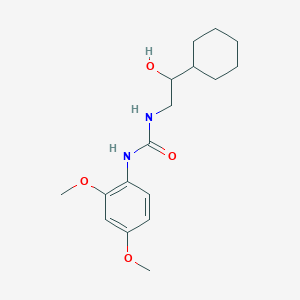
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2483739.png)
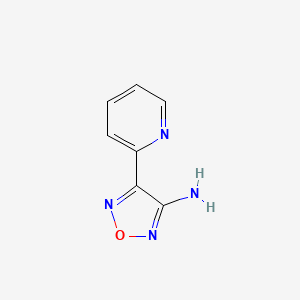
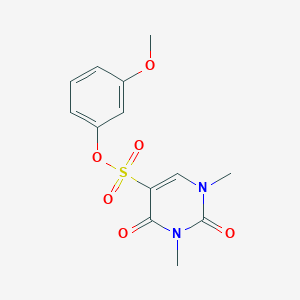
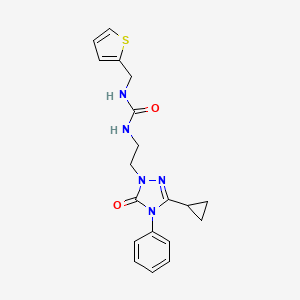
![2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2483743.png)
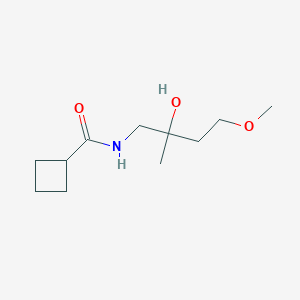
![N-cyclopentyl-3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2483748.png)
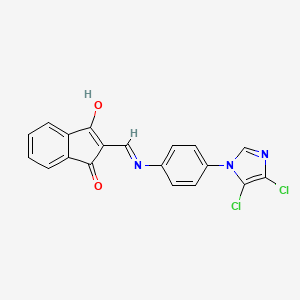
![1-(4-fluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2483751.png)
![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
